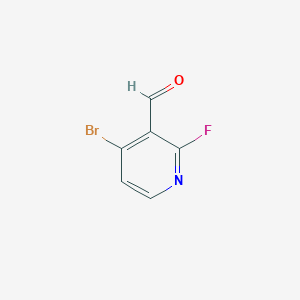

4-Bromo-2-fluoro-3-formylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVAZIBHZKWOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650252 | |

| Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-77-2 | |

| Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine for Researchers and Drug Development Professionals

Introduction: 4-Bromo-2-fluoro-3-formylpyridine is a halogenated and functionalized pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it a valuable scaffold for the synthesis of complex bioactive molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in the development of novel therapeutics.

Core Chemical Properties

This compound is a solid at room temperature with the chemical formula C₆H₃BrFNO.[1] A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 128071-77-2 | [1] |

| Molecular Formula | C₆H₃BrFNO | [1] |

| Molecular Weight | 204.00 g/mol | |

| Appearance | Solid | |

| Synonyms | 4-Bromo-2-fluoronicotinaldehyde, 4-bromo-2-fluoropyridine-3-carbaldehyde | [1] |

Synthesis and Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. Although specific spectra were not found in the initial searches, typical analytical techniques for a compound of this nature would include:

-

¹H NMR: To determine the number and environment of protons on the pyridine ring and the aldehyde group.

-

¹³C NMR: To identify the carbon skeleton, including the pyridine ring carbons, the formyl carbon, and the carbons bearing the halogen substituents.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern, which would be characteristic due to the presence of bromine.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the aldehyde carbonyl group.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the fluorine atom. This trifecta of reactivity provides medicinal chemists with a versatile platform for molecular elaboration.

Reactions of the Aldehyde Group

The formyl group at the 3-position is a versatile handle for a variety of chemical transformations. These reactions are fundamental in building molecular complexity and introducing diverse pharmacophores.

-

Reductive Amination: The aldehyde can be converted into an amine through reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful method for introducing substituted amino groups.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used in amide bond formation or other transformations.

-

Reduction: The aldehyde can be reduced to a primary alcohol, providing another point for further functionalization.

A generalized workflow for the functionalization of the aldehyde group is depicted below:

Reactions of the Bromine Atom

The bromine atom at the 4-position is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a boronic acid or ester. This is a widely used method for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 4-position.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling with a terminal alkyne.

The general workflow for these cross-coupling reactions is shown below:

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted therapies, particularly kinase inhibitors. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.

While specific examples of drugs synthesized directly from this compound are not prevalent in the reviewed literature, the utility of related bromo-fluoro-anilines in the synthesis of complex heterocyclic systems, such as imidazo[4,5-c]pyridines, has been demonstrated. These larger ring systems are often designed to target the ATP-binding site of kinases.

Case Study: Conceptual Application in Kinase Inhibitor Synthesis

A hypothetical synthetic strategy towards a novel kinase inhibitor could involve a multi-step sequence starting from this compound.

-

Suzuki-Miyaura Coupling: The bromine atom could be reacted with a suitable boronic acid to install a key recognition motif for the target kinase.

-

Reductive Amination: The aldehyde group could then be functionalized to introduce a solubilizing group or another pharmacophoric element.

This dual functionalization approach allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Below is a conceptual workflow for the synthesis of a potential kinase inhibitor:

Experimental Protocols

Detailed experimental protocols for reactions involving this compound would need to be developed and optimized. However, based on standard laboratory procedures for similar compounds, the following provides a general framework.

General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.

-

The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Reductive Amination

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, dichloroethane), add the desired primary or secondary amine (1-1.2 equivalents).

-

The mixture is stirred at room temperature for a short period to allow for imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride (1.5-2 equivalents), is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in drug discovery. Its orthogonal reactivity allows for selective and sequential modification of its aldehyde and bromo functionalities, enabling the synthesis of diverse and complex molecular architectures. For researchers and scientists in the field of medicinal chemistry, this compound represents a valuable tool for the development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of its synthetic applications is warranted to fully unlock its potential in the creation of next-generation medicines.

References

A Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine (CAS No. 128071-77-2) for Researchers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Bromo-2-fluoro-3-formylpyridine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes a thorough analysis of its spectroscopic data. Furthermore, it explores its application in the synthesis of kinase inhibitors, highlighting its importance in the development of targeted therapies.

Core Compound Properties

This compound is a substituted pyridine derivative with the CAS number 128071-77-2.[1] Its unique arrangement of a bromine atom, a fluorine atom, and a formyl group on the pyridine ring makes it a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in many active pharmaceutical ingredients.[2]

| Property | Value |

| CAS Number | 128071-77-2[1] |

| Molecular Formula | C₆H₃BrFNO[1] |

| Molecular Weight | 204.00 g/mol [1] |

| Appearance | Solid[1] |

| InChI | 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H[1] |

| SMILES | O=C([H])C1=C(Br)C=CN=C1F[1] |

Synthesis and Experimental Protocol

For instance, the synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, starts from pyridin-4-ol and involves a series of steps including nitration, chlorination, N-alkylation, reduction, and condensation.[3][4] This suggests that the synthesis of this compound likely involves a multi-step process starting from a simpler pyridine derivative.

A plausible synthetic workflow for obtaining functionalized brominated pyridines is outlined below. This generalized workflow illustrates the logical steps that could be adapted for the synthesis of the target compound.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive spectral data with full assignments for this specific compound is not available in the provided search results, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine, bromine, and formyl groups. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The two pyridine protons will likely appear as doublets or doublets of doublets, with their coupling patterns revealing their positions relative to each other and the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 185-200 ppm). The carbon atoms attached to the fluorine and bromine will also show characteristic chemical shifts and coupling with the fluorine atom (¹³C-¹⁹F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

C-Br stretch: An absorption in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of the formyl group (M-29), the bromine atom (M-79/81), and other characteristic cleavages of the pyridine ring.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in many kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. This compound serves as a valuable starting material for the synthesis of such inhibitors. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups, while the formyl group can be transformed into other functionalities, such as amines or oximes, to further explore the structure-activity relationship (SAR).

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer drug discovery. The diagram below illustrates a simplified representation of this pathway and indicates where a hypothetical inhibitor derived from this compound might act.

Caption: Simplified PI3K/AKT/mTOR signaling pathway with a hypothetical point of inhibition.

The versatile reactivity of this compound allows for the systematic modification of the inhibitor scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This makes it a highly valuable tool for medicinal chemists working on the development of next-generation targeted therapies.

References

Elucidation of the Molecular Architecture: A Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-2-fluoro-3-formylpyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a putative synthetic pathway, and presents a logical workflow for its complete structural characterization. Due to the limited availability of published experimental data for this specific compound, this guide also draws upon established spectroscopic principles and data from analogous structures to propose expected analytical outcomes.

Introduction

This compound is a substituted pyridine derivative with potential applications as a versatile intermediate in the synthesis of novel pharmaceutical agents. The presence of orthogonal functionalities—a bromine atom, a fluorine atom, and a formyl group—on the pyridine scaffold allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs. Accurate structural elucidation is paramount for ensuring the identity and purity of this compound, which is critical for its subsequent use in multi-step syntheses and for understanding its structure-activity relationships in biological contexts.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the selection of appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 128071-77-2 | |

| Molecular Formula | C₆H₃BrFNO | |

| Molecular Weight | 204.00 g/mol | |

| Appearance | Solid (predicted) | |

| InChI | 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| SMILES | O=C([H])C1=C(Br)C=CN=C1F |

Proposed Synthetic Pathway and Characterization Workflow

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data (Predicted)

The following sections detail the expected spectroscopic data for this compound based on its structure. This information is critical for researchers to confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts and coupling patterns for ¹H, ¹³C, and ¹⁹F NMR are summarized in Table 2.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~10.2 | s | - | CHO |

| ~8.4 | d | ~5 | H-6 | |

| ~7.8 | d | ~5 | H-5 | |

| ¹³C NMR | ~185 | d | ~2-5 (²JCF) | CHO |

| ~160 | d | ~250 (¹JCF) | C-2 | |

| ~155 | s | - | C-6 | |

| ~130 | d | ~5-10 (³JCF) | C-4 | |

| ~125 | s | - | C-5 | |

| ~115 | d | ~20-30 (²JCF) | C-3 | |

| ¹⁹F NMR | -60 to -90 | s | - | F at C-2 |

Note: Predicted values are based on empirical data for similar fluorinated and brominated pyridine derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition of the molecule.

-

Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ in an approximate 1:1 ratio) is expected at m/z 203 and 205.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, confirming the elemental formula C₆H₃BrFNO.

-

Fragmentation Pattern: Fragmentation may involve the loss of the formyl group (-CHO), bromine atom (-Br), and hydrofluoric acid (-HF).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretching (aromatic) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1550-1600 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200-1250 | Strong | C-F stretching |

| ~600-800 | Medium | C-Br stretching |

Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound, designed to serve as a practical guide for researchers.

Synthesis: Oxidation of 4-Bromo-2-fluoro-3-methylpyridine

Objective: To synthesize this compound via the oxidation of 4-Bromo-2-fluoro-3-methylpyridine.

Materials:

-

4-Bromo-2-fluoro-3-methylpyridine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-Bromo-2-fluoro-3-methylpyridine (1.0 eq) in 1,4-dioxane/water (50:1 v/v), add selenium dioxide (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Dilute the filtrate with water and extract with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Characterization

Objective: To confirm the structure and purity of the synthesized this compound.

Instrumentation:

-

NMR Spectrometer (¹H, ¹³C, ¹⁹F capabilities)

-

Mass Spectrometer (with ESI or EI source)

-

FT-IR Spectrometer

Protocols:

-

NMR Spectroscopy:

-

Dissolve ~10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at an appropriate field strength (e.g., 400 MHz for ¹H).

-

Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with the predicted values in Table 2.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode and analyze for the molecular ion peaks and isotopic pattern.

-

If available, perform HRMS to confirm the exact mass.

-

-

Infrared Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Identify the characteristic absorption bands corresponding to the functional groups and compare with the expected values in the IR data table.

-

Logical Relationships in Structure Elucidation

The confirmation of the structure of this compound relies on the logical integration of data from multiple analytical techniques.

Caption: Logical flow for the structural confirmation of this compound from spectroscopic data.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structural elucidation of this compound. While experimental data for this specific molecule is not widely published, the principles and predictive data outlined herein offer a robust starting point for researchers in the fields of synthetic and medicinal chemistry. The successful characterization of this versatile building block will undoubtedly facilitate its application in the development of novel therapeutics and other advanced materials. Researchers are encouraged to utilize the proposed workflows and predicted data as a benchmark for their experimental investigations.

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-formylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly those targeting key signaling pathways implicated in various diseases. This document details its physicochemical properties, provides exemplary experimental protocols for its synthesis and derivatization, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature. The presence of bromine, fluorine, and a formyl group on the pyridine ring imparts distinct reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 204.00 g/mol | [1] |

| Molecular Formula | C₆H₃BrFNO | [1] |

| CAS Number | 128071-77-2 | [1] |

| Appearance | Solid | [1] |

| SMILES | O=Cc1c(Br)ccn(F)c1 | [1] |

| InChI Key | FNVAZIBHZKWOFE-UHFFFAOYSA-N | [1] |

Synthetic Protocols

Exemplary Synthesis of a Halogenated Formylpyridine

This protocol is adapted from methodologies for the synthesis of related substituted pyridines and serves as a guide.

Step 1: Nitration of a Pyridine Precursor A suitable pyridine precursor is subjected to nitration to introduce a nitro group, which can later be converted to the formyl group.

-

Reagents: Pyridine derivative, Nitrating agent (e.g., KNO₃/H₂SO₄).

-

Procedure: To a solution of the pyridine derivative in concentrated sulfuric acid, potassium nitrate is added portion-wise at a controlled temperature. The reaction mixture is heated for several hours. Upon completion, the mixture is poured onto ice, and the precipitated product is collected by filtration.

Step 2: Halogenation Introduction of the bromo and fluoro groups can be achieved through various halogenation techniques, depending on the starting material and desired regioselectivity.

-

Reagents: Nitropyridine derivative, Halogenating agents (e.g., POBr₃ for bromination, Selectfluor for fluorination).

-

Procedure: The nitropyridine is treated with the appropriate halogenating agent in a suitable solvent. The reaction conditions (temperature, reaction time) are optimized to achieve the desired substitution pattern.

Step 3: Formylation or Conversion of a Precursor Group to a Formyl Group The nitro group can be reduced to an amino group, which is then converted to a formyl group via a Sandmeyer-type reaction or by direct formylation of the pyridine ring using a suitable formylating agent if the positions are appropriately activated.

-

Reagents: Halogenated nitropyridine, Reducing agent (e.g., Fe/HCl), Formylating agent (e.g., DMF/POCl₃ for Vilsmeier-Haack reaction).

-

Procedure: The halogenated nitropyridine is reduced to the corresponding amine. The resulting amine is then diazotized and subjected to a formylation reaction, or the halogenated pyridine is directly formylated under appropriate conditions.

Key Reactions and Applications in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a diverse range of compounds, primarily through reactions involving the bromo and formyl functionalities.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents. This is a cornerstone reaction in modern drug discovery for building molecular complexity.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.

-

The crude product is then purified by column chromatography.[2]

-

Reductive Amination and Condensation Reactions

The formyl group at the 3-position is a reactive handle for forming new carbon-nitrogen bonds. It can readily undergo reductive amination with primary and secondary amines to introduce a variety of side chains. It can also participate in condensation reactions to form heterocyclic ring systems.

Exemplary Protocol for Reductive Amination:

-

Materials: this compound (1.0 equiv), Amine (1.1 equiv), Reducing agent (e.g., Sodium triacetoxyborohydride), Solvent (e.g., Dichloromethane).

-

Procedure:

-

Dissolve this compound and the amine in the solvent.

-

Add the reducing agent portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The crude product is purified by column chromatography.

-

Application in Kinase Inhibitor Synthesis

Halogenated pyridines are privileged scaffolds in the design of kinase inhibitors. The strategic placement of fluorine can enhance binding affinity and improve metabolic stability. The bromo and formyl groups on this compound provide ideal anchor points for building molecules that can target the ATP-binding site of various kinases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[3] Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, have shown significant therapeutic promise.

Derivatives of this compound can be synthesized to act as inhibitors of this pathway. The pyridine core can mimic the hinge-binding motif of ATP, while substituents introduced via Suzuki coupling and reductive amination can occupy adjacent hydrophobic pockets in the kinase domain, leading to potent and selective inhibition.

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

The diagram above illustrates the PI3K/Akt/mTOR signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Akt, in turn, activates mTORC1, leading to the phosphorylation of downstream effectors that promote cell growth, proliferation, and survival. Small molecule inhibitors derived from scaffolds like this compound can be designed to target and inhibit the activity of PI3K, thereby blocking this oncogenic signaling cascade.

Conclusion

This compound is a highly functionalized building block with significant potential in drug discovery and development. Its versatile reactivity allows for the synthesis of diverse compound libraries, particularly for the generation of kinase inhibitors. The strategic incorporation of this scaffold into drug design programs, especially those targeting the PI3K/Akt/mTOR pathway, represents a promising avenue for the development of novel cancer therapeutics. This guide provides a foundational understanding for researchers to leverage the unique properties of this compound in their quest for new and effective medicines.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-2-fluoro-3-formylpyridine. Intended for use by researchers, scientists, and professionals in the field of drug development, this document compiles available data on the compound's core physical characteristics. It also outlines standardized experimental protocols for the determination of these properties and presents a logical workflow for its characterization.

Core Physical Properties

This compound is a halogenated pyridine derivative. The presence of bromine and fluorine atoms, along with a formyl group, on the pyridine ring imparts specific chemical reactivity and physical characteristics that are of interest in medicinal chemistry and organic synthesis. The compound is known to be a solid at room temperature.[1]

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrFNO | [1] |

| Molecular Weight | 204.00 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 128071-77-2 | [1] |

| InChI | 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | [1] |

| SMILES | O=C([H])C1=C(Br)C=CN=C1F | [1] |

Experimental Protocols for Physical Property Determination

The following section details standardized laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Determination of Density

The density of a solid can be determined using the liquid displacement method.

Methodology:

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction conditions or biological assays.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Procedure: A small, measured amount of the solid is added to a test tube containing a specific volume of the solvent.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized compound such as this compound.

Caption: Workflow for the characterization of this compound.

Role in Drug Development and Organic Synthesis

Halogenated pyridines are a significant class of compounds in medicinal chemistry. The introduction of fluorine, in particular, can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. While specific signaling pathways involving this compound are not yet detailed in publicly available literature, its structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The formyl group can undergo a variety of chemical transformations, making it a useful handle for building molecular diversity.

The logical relationship for its potential application in a drug discovery pipeline is outlined below.

References

4-Bromo-2-fluoro-3-formylpyridine safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 4-Bromo-2-fluoro-3-formylpyridine

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for laboratory and industrial applications.

Chemical and Physical Properties

This compound is a pyridine derivative with the following key identifiers and properties:

| Property | Value | Reference |

| CAS Number | 128071-77-2 | [1] |

| Molecular Formula | C₆H₃BrFNO | [1] |

| Molecular Weight | 204.00 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | O=C([H])C1=C(Br)C=CN=C1F | [1] |

| InChI Key | FNVAZIBHZKWOFE-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

The compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | - | - | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | - | - | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | - | - | May cause respiratory irritation.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological assessment of this compound are not available in the public domain, as indicated by the lack of data in the reviewed Safety Data Sheets.[3]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. The following workflows and precautions should be strictly adhered to.

Handling Workflow

References

A Technical Guide to Substituted Formylpyridines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted formylpyridines represent a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. Their inherent reactivity and the biological significance of the pyridine scaffold make them pivotal intermediates in the synthesis of a wide array of pharmacologically active agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and therapeutic applications of substituted formylpyridines, with a focus on their potential in drug development.

Synthesis of Substituted Formylpyridines

The synthesis of substituted formylpyridines can be achieved through various methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Key approaches include the functionalization of pyridine precursors, ring-forming reactions, and the remodeling of other heterocyclic systems.

Vapor-Phase Synthesis from Cyanopyridines

A robust method for the industrial-scale production of formylpyridines involves the vapor-phase interaction of cyanopyridines with formic acid and water over a solid catalyst. This continuous process offers an economical route to simple formylpyridines.

Experimental Protocol: Vapor-Phase Synthesis of 3-Formylpyridine [1]

A gaseous mixture of 100 parts by weight of 3-cyanopyridine, 100 parts of formic acid, and 55 parts of water is prepared. This vaporous mixture is then passed through a reactor containing a thoria-alumina catalyst. The reactor is maintained at a temperature of approximately 425°C. As the reactants pass over the catalyst, 3-formylpyridine is formed. The product vapors, along with any unreacted starting materials, are condensed and collected. The resulting crude condensate is then purified by fractional distillation under high vacuum to yield pure 3-formylpyridine. This process can be adapted for the synthesis of other pyridine aldehydes by substituting the corresponding cyanopyridine.[1]

Remodeling of (Aza)indole/Benzofuran Skeletons

A novel and versatile approach to highly substituted pyridines involves the ring cleavage and remodeling of 3-formyl (aza)indoles and benzofurans. This methodology allows for the synthesis of pyridines with diverse functional groups, which are important structural motifs in numerous bioactive molecules. The reaction proceeds via an Aldol-type addition and intramolecular cyclization, followed by C-N bond cleavage and re-aromatization. A key advantage of this biomimetic strategy is its ability to access ortho-unsubstituted nicotinates, a feat not easily achieved through classical methods like the Bohlmann-Rahtz synthesis.

Experimental Protocol: Synthesis of 5-Aminoaryl Pyridines from 3-Formyl (aza)indoles

To a reaction vessel containing the desired 3-formyl (aza)indole (0.2 mmol), is added the corresponding β-ketoester (1.2 equivalents), ammonium acetate (4.0 equivalents), and trifluoroacetic acid (1.0 equivalent) in dichloroethane (2 mL). The reaction mixture is heated to 120°C for 16 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired 5-aminoaryl pyridine.

Synthesis of 6-Formyl-Pyridine-2-Carboxylate Derivatives

Substituted formylpyridines with specific substitution patterns are often synthesized for targeted biological applications. For instance, 6-formyl-pyridine-2-carboxylate derivatives have been prepared as potential telomerase inhibitors. The synthesis typically involves the coupling of 6-formyl-2-carboxylic acid with various phenols, thiophenols, or anilines.

Experimental Protocol: General Procedure for the Synthesis of 6-Formyl-Pyridine-2-Carboxylate Esters and Amides

To a solution of 6-formyl-pyridine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane or dimethylformamide), is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The corresponding phenol, thiophenol, or aniline is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by thin-layer chromatography). The reaction is then worked up by filtering off any solid byproducts and washing the organic layer with aqueous solutions to remove excess reagents and water-soluble byproducts. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford the desired 6-formyl-pyridine-2-carboxylate derivative.

Biological Activity and Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group provides a reactive handle for further chemical modifications, leading to a diverse range of biological activities.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that is essential for maintaining telomere length and is overexpressed in the vast majority of cancer cells, making it an attractive target for anticancer drug development. Substituted formylpyridines, specifically 6-formyl-pyridine-2-carboxylate derivatives, have been investigated as telomerase inhibitors.[2] The proposed mechanism of action for many small-molecule telomerase inhibitors is the stabilization of G-quadruplex structures formed by the G-rich single-stranded 3' overhang of telomeric DNA.[2][3][4][5][6] This stabilization prevents the binding of telomerase to the telomere, thereby inhibiting its function.

The biological activity of these compounds is typically evaluated using the Telomeric Repeat Amplification Protocol (TRAP) assay.[7][8][9][10] This highly sensitive PCR-based assay measures the ability of a compound to inhibit the addition of telomeric repeats to a substrate oligonucleotide by telomerase.

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay [7][8][9][10]

-

Cell Lysate Preparation: Cancer cells (e.g., 100,000 cells) are collected and centrifuged. The cell pellet is resuspended in an ice-cold lysis buffer (e.g., NP-40 lysis buffer) and incubated on ice for 30 minutes to release the cellular contents, including telomerase.[7]

-

Telomerase Extension: A small aliquot of the cell lysate is added to a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and the test compound at various concentrations. This mixture is incubated at a temperature suitable for telomerase activity (e.g., 25-30°C) for a defined period (e.g., 20-40 minutes), allowing telomerase to add telomeric repeats to the TS primer.[7][8]

-

PCR Amplification: The telomerase extension products are then amplified by PCR using a forward primer (complementary to the TS primer) and a reverse primer (complementary to the telomeric repeats). An internal standard is often included to control for PCR inhibition by the test compound.[7][8]

-

Detection and Quantification: The amplified PCR products are separated by gel electrophoresis and visualized. A characteristic ladder of bands, with 6 base pair increments, indicates telomerase activity. The intensity of these bands is quantified to determine the level of telomerase inhibition by the test compound, from which an IC50 value (the concentration of the compound that inhibits 50% of telomerase activity) can be calculated.[8]

Quantitative Data

The following tables summarize key quantitative data from the literature on the synthesis and biological activity of substituted formylpyridines.

Table 1: Synthesis of 3-Formylpyridine via Vapor-Phase Reaction

| Precursor | Catalyst | Temperature (°C) | Product | Yield | Reference |

| 3-Cyanopyridine | Thoria-Alumina | ~425 | 3-Formylpyridine | Not specified in abstract | [1] |

Table 2: Telomerase Inhibitory Activity of Selected 6-Formyl-Pyridine-2-Carboxylate Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| 3,4-dichlorothiophenol ester (9p) | Most potent in series | [2] | |

| Other derivatives (data not available in abstract) | Various substituted phenols, thiophenols, and anilines | - | [2] |

Visualizations

Experimental Workflow: TRAP Assay

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Signaling Pathway: Telomerase Inhibition by G-Quadruplex Stabilization

Caption: Mechanism of telomerase inhibition via G-quadruplex stabilization.

References

- 1. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Major Achievements in the Design of Quadruplex-Interactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A G-quadruplex-interactive potent small-molecule inhibitor of telomerase exhibiting in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of anionic stabilizer for telomere G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. telomer.com.tr [telomer.com.tr]

The Strategic Role of 4-Bromo-2-fluoro-3-formylpyridine in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-3-formylpyridine has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctionalized pyridine scaffold, featuring strategically positioned bromo, fluoro, and formyl groups, offers a confluence of reactivity and selectivity that is highly sought after in the design and synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a myriad of cross-coupling reactions, the fluorine atom imparts unique electronic properties and metabolic stability to target molecules, and the formyl group provides a gateway for diverse functional group transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its instrumental role in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their inherent aromaticity, hydrogen bonding capabilities, and diverse reactivity patterns making them privileged scaffolds in a vast array of pharmaceuticals.[1] Among the myriad of substituted pyridines, this compound (CAS No. 128071-77-2) stands out as a particularly versatile and powerful synthetic intermediate. The strategic arrangement of its functional groups allows for a sequential and controlled manipulation of the molecule, enabling the construction of highly functionalized and complex drug candidates.

The presence of a bromine atom at the 4-position facilitates a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl moieties.[2] The fluorine atom at the 2-position not only influences the regioselectivity of these reactions but also offers a means to enhance the metabolic stability and binding affinity of the final compounds.[2] Concurrently, the formyl group at the 3-position is a versatile functional handle that can be readily transformed into a variety of other functionalities through reactions such as reductive amination, oxidation, and olefination. This trifecta of reactivity makes this compound an invaluable tool for generating molecular diversity in drug discovery programs.

This guide will provide a comprehensive overview of the synthetic routes to this compound, detail its key chemical transformations with exemplary protocols, and highlight its applications in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 128071-77-2 |

| Molecular Formula | C₆H₃BrFNO |

| Molecular Weight | 204.00 g/mol [3] |

| Appearance | Solid[3] |

| SMILES | O=Cc1c(Br)ccn(F)c1 |

| InChI | 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H[3] |

Synthesis of this compound

Caption: Proposed synthetic pathway to this compound.

Plausible Experimental Protocol

Step 1: Bromination of 2-Fluoropyridine

A solution of 2-fluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid) could be treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine to regioselectively introduce a bromine atom at the 4-position, yielding 4-bromo-2-fluoropyridine.

Step 2: Directed Ortho-metalation and Formylation

The resulting 4-bromo-2-fluoropyridine could then undergo a directed ortho-metalation at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group at the 3-position, affording the desired this compound.

Key Reactions and Applications in Synthetic Chemistry

This compound is a versatile substrate for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules, particularly in the context of drug discovery.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations.

The formyl group can readily undergo reductive amination with primary and secondary amines to form the corresponding aminomethylpyridines. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities, which can modulate the pharmacological properties of a molecule.

Caption: General workflow for the reductive amination of this compound.

General Experimental Protocol for Reductive Amination:

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired primary or secondary amine (1.0-1.2 eq.). The reaction mixture is stirred at room temperature for a period of time to allow for imine formation, after which a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Reactions of the Bromo Group

The bromine atom at the 4-position is an excellent handle for transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or boronate esters to introduce aryl, heteroaryl, or alkyl groups at the 4-position.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Application in the Synthesis of Biologically Active Molecules

The utility of this compound as a synthetic intermediate is exemplified by its application in the synthesis of complex heterocyclic systems with potential biological activity. For instance, the reaction of 4-bromo-2-fluoropyridine-3-carbaldehyde with methylhydrazine has been reported to yield a pyrazolopyridine derivative.

Reaction with Methylhydrazine:

A mixture of 4-bromo-2-fluoropyridine-3-carbaldehyde (1.0 eq.), methylhydrazine (2.0 eq.), and diisopropylethylamine (DIEA) (2.0 eq.) in acetonitrile is stirred at 50 °C. After 1 hour, the reaction mixture is worked up to afford the corresponding pyrazolo[4,3-c]pyridine derivative.

| Reactant | Product | Yield | Analytical Data |

| This compound | 5-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine | 82% | ¹H NMR (400 MHz, CDCl₃) δ 8.36 (d, J = 4.9 Hz, 1H), 8.04 (s, 1H), 7.33 (d, J = 4.9 Hz, 1H), 4.18 (s, 3H); ES-MS [M+H]⁺: 214.2 |

This reaction demonstrates the utility of this compound in constructing fused heterocyclic systems, which are common motifs in many biologically active compounds.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique arrangement of three distinct functional groups—a synthetically accessible bromine atom, a modulating fluorine atom, and a reactive formyl group—provides chemists with a powerful tool for the efficient construction of complex and diverse molecular architectures. The ability to selectively manipulate each of these functional groups allows for the strategic and controlled synthesis of novel compounds with potential therapeutic applications. The detailed protocols and reaction pathways presented in this guide are intended to facilitate the broader application of this important synthetic intermediate in drug discovery and development, ultimately contributing to the advancement of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the future of medicinal chemistry.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-formylpyridine for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 4-Bromo-2-fluoro-3-formylpyridine is a versatile reagent in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its suppliers, pricing, physicochemical properties, and its application in the development of kinase inhibitors and other bioactive molecules.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for critical information on this compound (CAS No. 128071-77-2). The strategic placement of bromo, fluoro, and formyl functionalities on the pyridine ring makes this compound a highly valuable precursor for creating diverse molecular libraries and targeting a range of biological pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 128071-77-2 | [1] |

| Molecular Formula | C₆H₃BrFNO | [1] |

| Molecular Weight | 204.00 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | O=C([H])C1=C(Br)C=CN=C1F | [1] |

| InChI | 1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | [1] |

| InChI Key | FNVAZIBHZKWOFE-UHFFFAOYSA-N | [1] |

Suppliers and Pricing

The availability and cost of this compound are key considerations for research and development projects. The following table provides a list of known suppliers and their current pricing information. Please note that for some suppliers, a formal quote is required to obtain pricing.

| Supplier | Product Number | Quantity | Price (USD) | Purity | Notes |

| Sigma-Aldrich | SYX00399 | 1 g | $379.00 | Not specified | Buyer assumes responsibility to confirm product identity and/or purity. |

| ChemUniverse | P45791 | Not specified | Quote Required | Not specified | - |

| AstaTech | Not specified | Not specified | Quote Required | Not specified | - |

| BOC Sciences | Not specified | Not specified | Quote Required | Not specified | - |

It is important to note that Sigma-Aldrich explicitly states that they do not collect analytical data for this product, and the responsibility for confirming its identity and purity lies with the buyer. Researchers should inquire about the availability of a Certificate of Analysis (CoA) from any supplier before purchase to ensure the material meets the requirements of their specific application.

Synthesis of this compound

The following diagram illustrates a generalized synthetic workflow for the preparation of substituted pyridines, which can be adapted for the synthesis of the target molecule.

References

Technical Guide: Physicochemical Properties of 4-Bromo-2-fluoro-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical properties of 4-Bromo-2-fluoro-3-formylpyridine, a key heterocyclic building block in medicinal chemistry. Due to its specific substitution pattern, this compound presents a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents. This document summarizes the known physical data and provides detailed experimental protocols for the determination of its melting and boiling points.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO | Sigma-Aldrich[1] |

| Molecular Weight | 204.00 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| CAS Number | 128071-77-2 | Sigma-Aldrich[1] |

| InChI Key | FNVAZIBHZKWOFE-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure accuracy.[3]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][4]

Boiling Point Determination (for solids that melt before boiling)

For a solid compound, the boiling point is determined after it has melted into a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube or fusion tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of the solid is placed in a small test tube and gently heated until it melts.

-

Apparatus Assembly: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the molten sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is immersed in a Thiele tube containing heating oil. The side arm of the Thiele tube is heated gently.[5][6][7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5][6]

Logical Workflow in Drug Discovery

The strategic incorporation of fluorine atoms into pyridine rings is a common tactic in modern drug discovery to modulate physicochemical and pharmacokinetic properties. The following diagram illustrates a generalized workflow where a compound like this compound would be utilized.

Caption: A generalized workflow in drug discovery highlighting the role of a key building block.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-fluoro-3-formylpyridine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-3-formylpyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the requisite experimental protocols for determining its solubility in common laboratory solvents. The provided methodologies and data presentation frameworks are intended to empower researchers to generate precise and reliable solubility data for this compound.

Core Compound Information

This compound is a halogenated pyridine derivative with the following key identifiers:

-

Molecular Formula: C₆H₃BrFNO[1]

-

Molecular Weight: 204.00 g/mol [1]

-

CAS Number: 128071-77-2[1]

-

Physical Form: Solid[1]

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar pyridine ring, a formyl group, and halogen substituents, suggests a degree of polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[2] Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones. Its solubility in aqueous solutions may be limited but potentially influenced by pH due to the basicity of the pyridine nitrogen.

Data Presentation: Solubility Data Table

The following table provides a structured format for recording experimentally determined solubility data for this compound.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Solubility | Observations |

| Water | 78.5 | 25 | |||

| Methanol | 32.7 | 25 | |||

| Ethanol | 24.5 | 25 | |||

| Isopropanol | 19.9 | 25 | |||

| Acetone | 20.7 | 25 | |||

| Acetonitrile | 37.5 | 25 | |||

| Dichloromethane (DCM) | 9.1 | 25 | |||

| Chloroform | 4.8 | 25 | |||

| Ethyl Acetate | 6.0 | 25 | |||

| Tetrahydrofuran (THF) | 7.6 | 25 | |||

| Toluene | 2.4 | 25 | |||

| Hexane | 1.9 | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | |||

| Dimethylformamide (DMF) | 36.7 | 25 |

Experimental Protocols

Qualitative Solubility Determination

This protocol provides a rapid assessment of the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (as listed in the table above)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[3]

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[3]

-

-

Record the observations in the qualitative solubility column of the data table.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the instrument response against the concentration of the standard solutions.[5]

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[4]

-

After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.[5]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or UV-Vis method used for the calibration curve.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

-

Repeat the experiment in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Logical Flow for Acid-Base Solubility Classification

For compounds with acidic or basic functional groups, such as the pyridine moiety in this compound, solubility can be pH-dependent. The following diagram outlines the decision-making process for classifying its solubility in acidic and basic solutions.

Caption: Acid-Base Solubility Classification Flowchart.

References

4-Bromo-2-fluoro-3-formylpyridine InChI and SMILES strings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and identifiers for 4-Bromo-2-fluoro-3-formylpyridine. Due to the limited availability of published experimental data for this specific compound, this document also presents an illustrative synthetic protocol for a structurally related compound and a general experimental workflow for chemical characterization and screening.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Such compounds are of interest in medicinal chemistry as scaffolds for the synthesis of more complex molecules with potential biological activity. The presence of bromine and fluorine atoms can significantly influence the physicochemical properties and biological interactions of the parent molecule.

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value |

| IUPAC Name | 4-Bromo-2-fluoro-3-pyridinecarboxaldehyde |

| SMILES String | O=C([H])C1=C(Br)C=CN=C1F |

| InChI String | InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H |

| InChI Key | FNVAZIBHZKWOFE-UHFFFAOYSA-N |

| Molecular Formula | C₆H₃BrFNO |

| Molecular Weight | 204.00 g/mol |

| CAS Number | 128071-77-2 |

| Physical Form | Solid |

Experimental Protocols

Synthesis of 6-bromo-3-fluoropicolinaldehyde

This protocol describes the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol to the corresponding aldehyde using Dess-Martin periodinane.

Materials:

-

(6-bromo-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Diatomaceous earth (Celite)

-

Brine

-

Sodium sulfate

Procedure:

-

A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is cooled to 0 °C.[1]

-

Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.[1]

-

The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.[1]

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and diluted with DCM (100 mL).[1]

-

The mixture is filtered through diatomaceous earth, and the filter bed is washed with DCM (100 mL).[1]

-

The filtrate is transferred to a separating funnel, and the aqueous layer is removed.[1]

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-bromo-3-fluoropicolinaldehyde.[1]

Logical Workflow for Compound Characterization

In the absence of specific signaling pathway information for this compound, the following diagram illustrates a general workflow for the characterization and preliminary screening of a novel chemical entity in a drug discovery context.

Caption: General experimental workflow for the characterization and screening of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluoro-3-formylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-Bromo-2-fluoro-3-formylpyridine and its subsequent derivatization, primarily through Suzuki-Miyaura cross-coupling reactions. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors.

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The presence of orthogonal functional groups—a formyl group for further elaboration, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it a versatile starting material in drug discovery programs. Notably, derivatives of this scaffold have been explored as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response signaling cascade.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the directed ortho-metalation of 4-bromo-2-fluoropyridine, followed by formylation. This approach offers high regioselectivity.

Experimental Protocol: Directed ortho-Metalation and Formylation

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-